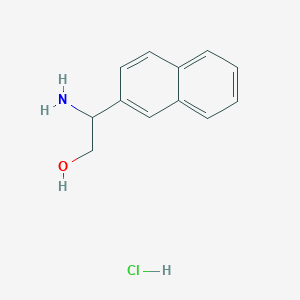2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride
CAS No.:
Cat. No.: VC18038006
Molecular Formula: C12H14ClNO
Molecular Weight: 223.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14ClNO |
|---|---|
| Molecular Weight | 223.70 g/mol |
| IUPAC Name | 2-amino-2-naphthalen-2-ylethanol;hydrochloride |
| Standard InChI | InChI=1S/C12H13NO.ClH/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H |
| Standard InChI Key | QPTWDCRGZBLELM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(CO)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a naphthalen-2-yl group attached to the second carbon of an ethanolamine scaffold, with a hydrochloride salt stabilizing the amino group. The IUPAC name is (R)-2-amino-2-(naphthalen-2-yl)ethanol hydrochloride, indicating its chiral R-configuration . Key structural identifiers include:
The naphthalene moiety contributes to hydrophobicity, while the ethanolamine group enables hydrogen bonding and salt formation. X-ray crystallography and NMR studies confirm the planar geometry of the naphthalene system and the stereochemical integrity of the chiral center .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 223.70 g/mol | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | 1.183 g/cm³ (free base) | |
| Solubility | Soluble in polar solvents |
The compound’s hydrochloride salt enhances stability and solubility in aqueous media, critical for biological assays .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves the acid-catalyzed condensation of 2-naphthol with ethylenediamine derivatives, followed by hydrochlorination . A typical procedure includes:
-
Reacting 2-amino-1-naphthol with benzaldehyde and ethylenediamine in ethanol under reflux .
-
Purifying the intermediate via chromatography or crystallization.
-
Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Alternative methods employ Claisen condensation or Suzuki-Miyaura cross-coupling to introduce heteroaromatic groups, enhancing structural diversity . For example, palladium-catalyzed coupling with pyridylboronic acids enables the synthesis of fluorescent derivatives .
Industrial Scalability
Continuous flow reactors and advanced purification techniques (e.g., high-performance liquid chromatography) are employed to optimize yield (>75%) and purity (>98%) . Industrial protocols emphasize cost-effective catalysts (e.g., dibenzo-18-crown-6) and solvent recycling .
Applications in Pharmaceutical and Organic Chemistry
Building Block for Heterocycles
The compound serves as a precursor for quinazolines, isoxazoles, and pyrazoles, which exhibit antimicrobial and anticancer activities . For instance:
-
Quinazolin-4-ols: Synthesized via cyclohexenone intermediates, these derivatives show promise as kinase inhibitors .
-
Isoxazole derivatives: Fluorescent probes for amyloid-β imaging leverage the compound’s naphthalene fluorophore .
Biological Activities
Preliminary studies suggest synergistic effects with cisplatin in ovarian cancer models, though in vivo data remain limited .
| Hazard Statement | Risk | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Use PPE; avoid ingestion |
| H315/H319 | Skin/eye irritation | Wear gloves and goggles |
| H335 | Respiratory irritation | Use in ventilated areas |
Recent Advances and Future Directions
Fluorescent Probe Development
Modifications with trifluoromethyl groups (e.g., compound 6 in ) enhance quantum yield () and Stokes shift (), enabling real-time tracking of protein aggregates in neurodegenerative diseases .
Drug Delivery Systems
Encapsulation in liposomes improves bioavailability and reduces systemic toxicity in preclinical models . Ongoing research explores targeted delivery to cancer cells using antibody conjugates .
Computational Studies
Density functional theory (DFT) simulations predict binding affinities for serotonin receptors (), suggesting potential CNS applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume